2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine
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Overview
Description
2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine typically involves the reaction of 1-methyl-1H-imidazole-5-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)ethanol
- Ethyl methanesulfonate
- 1-Methyl-1H-imidazole-5-amine
Uniqueness
2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is unique due to the presence of both the ethylsulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications. The ethylsulfonyl group enhances the compound’s reactivity and potential for covalent modification of target proteins, while the imidazole ring provides a versatile platform for interactions with biological molecules.
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(ethylsulfonylmethyl)-3-methylimidazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-9-4-6(8)10(7)2/h4H,3,5,8H2,1-2H3 |
InChI Key |
HLGCQZUOUQGGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=NC=C(N1C)N |
Origin of Product |
United States |
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